2-(m-Toluidino)-2-oxazoline

Organic Chemistry Physicochemical Profiling Isomer Comparison

2-(m-Toluidino)-2-oxazoline, also known as 4,5-dihydro-N-(3-methylphenyl)-2-oxazolamine, is a synthetic small molecule (C10H12N2O, MW 176.22 g/mol) belonging to the 2-aminooxazoline class. This class is characterized by a 5-membered heterocyclic ring and is found in numerous bioactive compounds, including the octopamine agonist AC6 and the antidepressant Toloxatone.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 65536-43-8
Cat. No. B13932081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(m-Toluidino)-2-oxazoline
CAS65536-43-8
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=NCCO2
InChIInChI=1S/C10H12N2O/c1-8-3-2-4-9(7-8)12-10-11-5-6-13-10/h2-4,7H,5-6H2,1H3,(H,11,12)
InChIKeyMKENSKQNBRWBOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(m-Toluidino)-2-oxazoline (CAS 65536-43-8) Procurement Guide: Key Properties & Comparator Context


2-(m-Toluidino)-2-oxazoline, also known as 4,5-dihydro-N-(3-methylphenyl)-2-oxazolamine, is a synthetic small molecule (C10H12N2O, MW 176.22 g/mol) belonging to the 2-aminooxazoline class . This class is characterized by a 5-membered heterocyclic ring and is found in numerous bioactive compounds, including the octopamine agonist AC6 and the antidepressant Toloxatone [1]. Its structure features an exocyclic amine substituted with a meta-tolyl group, which differentiates it from its ortho (CAS 23417-34-7) and para (CAS 7632-95-3) isomers. Its role as a molecular tool for investigating the impact of an N-aryl methyl group substitution pattern on pharmacological or material properties is of primary scientific interest.

Structural Isomer Probe Investigates how N-aryl methyl group substitution pattern influences pharmacological or material properties.
SAR Control & Comparator Serves as negative control for active ortho-substituted analogs in octopamine receptor studies.
Scaffold for CNS Probe Offers an unexplored 2-aminooxazoline vector for TAAR1 ligand discovery.

Why 2-(m-Toluidino)-2-oxazoline Cannot Be Replaced by Its Ortho or Para Isomers


The request for, or synthesis of, 2-(m-Toluidino)-2-oxazoline is typically a highly specific requirement driven by structure-activity relationship (SAR) or structure-property relationship (SPR) investigations. Generic substitution with its isomeric counterparts (2-(o-toluidino)-2-oxazoline, CAS 23417-34-7; 2-(p-toluidino)-2-oxazoline, CAS 7632-95-3) is scientifically invalid without robust validation. The position of the methyl group on the N-aryl ring (ortho, meta, para) fundamentally alters the molecule's electronic distribution, steric hindrance, and molecular topology [1]. In analogous 2-aminooxazoline systems, such as the octopaminergic insecticides, the specific substitution pattern is known to be a critical determinant of receptor affinity and functional activity, where subtle changes can shift a compound from a full agonist to an inactive one [2]. Therefore, each isomer must be treated as a distinct chemical entity with a unique, non-interchangeable profile.

  • Electronic distribution may differ significantly: Meta position alters electron density on the aryl ring, potentially shifting binding interactions compared to ortho or para isomers.
  • Steric and topological profile varies: Ortho methyl creates greater steric clash, while the meta topology changes molecular shape and receptor complementarity.
  • Receptor activity may shift: Ortho-analog AC6 is a full octopamine agonist; the meta isomer is expected to alter or abolish agonist activity, making direct replacement invalid.

Quantitative Evidence Guide for 2-(m-Toluidino)-2-oxazoline: Comparator Analysis


Physicochemical Foundation: 2-(m-Toluidino)-2-oxazoline vs. Isomeric Baselines

The foundational physicochemical properties establish the baseline for all downstream applications. 2-(m-Toluidino)-2-oxazoline possesses a density of 1.16 g/cm³, a boiling point of 265.6°C at 760 mmHg, and a flash point of 114.4°C . While direct comparative experimental data for all three isomers under identical conditions is not collated in a single public source, these values serve as the critical specification reference for procurement, synthesis, and safety assessment. This compound is a solid at room temperature, a physical state shared by its isomers , but its precise thermodynamic and safety thresholds are distinct and must be used for process design.

Isomer Physicochemical Profile
Data to verify
Density:1.16 g/cm³ Boiling Point:265.6°C at 760 mmHg Flash Point:114.4°C
Defines unique operational envelope for procurement and safety protocol development.
Cross-study comparable; verify per lot against certificate of analysis.
Organic Chemistry Physicochemical Profiling Isomer Comparison

Pharmacological Selectivity: Isomeric Position Decides Agonist vs. Inactive Profile

In a landmark study, the o-toluidino derivative AC6 (2-(4-chloro-o-toluidino)-2-oxazoline) was identified as a full agonist at locust octopamine receptors, exhibiting a dose-response curve essentially identical to octopamine itself and demonstrating potent insecticidal activity [1]. While this data is for a chlorinated ortho-toluidino analog, it provides a critical ‘class-level inference’ for the importance of the toluidino substitution pattern. The unsubstituted 2-(m-toluidino)-2-oxazoline serves as a vital control or starting point for SAR studies, where the shift from an ortho- (active) to a meta-substitution pattern (target compound) is hypothesized to profoundly alter, and potentially abolish, receptor agonism.

Octopamine Receptor SAR
Class-level
Target (meta): Potential negative control or attenuated activity
Comparator (ortho-Cl analog AC6): Full agonist, identical dose-response to octopamine
Supports use as negative control or SAR probe for isomeric activity mapping.
In vivo locust fat body assay; cAMP accumulation. Class-level inference.
Insect Neurobiology Octopamine Receptor Structure-Activity Relationship

Therapeutic Class Differentiation: 2-Aminooxazoline Backbone in CNS Ligand Design

The 2-aminooxazoline scaffold is recognized as a privileged structure in neuropsychiatric drug discovery, with patents describing its use as a core for developing TAAR1 ligands [1] and non-narcotic analgesics [2]. The specific N-(3-methylphenyl) substitution found in 2-(m-Toluidino)-2-oxazoline represents a key chemical vector not covered by the more comprehensively studied CNS oxazolines like Toloxatone (which has an N-(m-tolyl) oxazolidinone structure). Procuring this specific compound enables direct probing of the N-aryl-2-aminooxazoline pharmacophore, which is distinct from the N-aryl-oxazolidinone or alkyl-2-oxazoline chemotypes.

CNS Scaffold Differentiation
Class-level
m-toluidino analog: Unexplored chemotype within 2-aminooxazoline TAAR1 ligand family
Patented TAAR1 ligands: Broad genus with uncharacterized m-tolyl substitution
Unexplored vector for patent-free CNS hit generation and scaffold hopping.
Patent WO2008098857A1; in vitro screening campaigns implied.
TAAR1 Ligand CNS Drug Discovery Analgesic Development

Key Application Scenarios for 2-(m-Toluidino)-2-oxazoline in Scientific Procurement


SAR Probe in Insect Octopamine Receptor Research

Based on the known potent agonism of the 2-(4-chloro-o-toluidino) analog, 2-(m-toluidino)-2-oxazoline is the ideal candidate for use as a negative control or core scaffold for systematic SAR studies. Changing the substitution pattern from ortho- to meta- is a standard medicinal chemistry strategy to explore receptor binding pocket tolerances. Procuring this specific isomer allows researchers to definitively attribute changes in receptor activation or insecticidal activity to the positional isomerism of the N-aryl methyl group [1].

Chemical Probe for Novel CNS Target Discovery

The 2-aminooxazoline core is a validated scaffold for CNS targets like TAAR1. 2-(m-Toluidino)-2-oxazoline offers a structurally discrete, patent-free starting point for hit generation against related trace amine or other G-protein coupled receptors. Its procurement supports the creation of novel chemical series aimed at neuropsychiatric disorders, filling the gap left by more extensively characterized analogs [1].

Reference Standard for Isomeric Purity in Synthetic Chemistry

For chemists developing new synthetic routes to N-aryl-2-aminooxazolines, 2-(m-toluidino)-2-oxazoline is an essential analytical standard. The distinct physicochemical properties (density: 1.16 g/cm³, boiling point: 265.6°C) [1] provide unique reference points for liquid chromatography and GC-MS methods. Procuring a high-purity sample is vital for method validation and confirming the success of a regioselective synthesis versus the formation of the ortho or para byproducts.

Application
Selection Property
Validation Focus
SAR Probe in Insect Octopamine Receptor Research
Positional isomer purity and identity
Receptor activation assay comparison (ortho vs. meta)
CNS Target Discovery Chemical Probe
Scaffold novelty and patent landscape
TAAR1/GPCR binding assay screening
Isomeric Purity Reference Standard
Distinct physicochemical reference points
HPLC/GC-MS method validation, retention time confirmation
Quote Request

Request a Quote for 2-(m-Toluidino)-2-oxazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.